

An In-depth Technical Guide to 2,4-Difluoroaniline

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Compound of Interest

Compound Name: 2,4-Difluoroaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2,4-Difluoroaniline**, a key chemical intermediate in various industrial and research applications. It details the compound's core physicochemical properties, experimental protocols for its synthesis, and its role as a versatile building block in the development of pharmaceuticals and other specialty chemicals.

Core Properties of 2,4-Difluoroaniline

2,4-Difluoroaniline is an aromatic amine distinguished by two fluorine substituents on the aniline ring.^[1] This substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable precursor in organic synthesis.^{[1][2]} The compound typically appears as a colorless to light orange or yellow liquid.^[1]

Below is a summary of its key quantitative data and identifiers.

Property	Value	Citations
Molecular Formula	C ₆ H ₅ F ₂ N	[1][2][3][4][5]
Linear Formula	F ₂ C ₆ H ₃ NH ₂	
Molecular Weight	129.11 g/mol	[1][2][3][4][5]
CAS Number	367-25-9	[1][3][4]
IUPAC Name	2,4-difluoroaniline	[3][4]
Appearance	Colorless to light orange to yellow clear liquid	[1]
Melting Point	-7.5 °C (lit.)	[2][6]
Boiling Point	170 °C at 753 mmHg (lit.)	[2]
Density	1.268 g/mL at 25 °C (lit.)	[2]
Flash Point	145 °F / 62.8 °C	[3]
Solubility	10 to 50 mg/mL at 20.5 °C	[3]
Refractive Index	n ₂₀ /D 1.506 (lit.)	
Percent Composition	C 55.82%, H 3.90%, F 29.43%, N 10.85%	[5][6]

Experimental Protocols: Synthesis of 2,4-Difluoroaniline

The synthesis of **2,4-Difluoroaniline** is critical for its application in pharmaceutical and agrochemical industries. One established method involves a two-step process starting from 2,4,5-trichloronitrobenzene. This process includes a fluorination step followed by catalytic hydrogenation.[7][8][9]

Step 1: Fluorination of 2,4,5-Trichloronitrobenzene

This step replaces two chlorine atoms with fluorine to produce 2,4-difluoro-5-chloronitrobenzene.[7]

- Materials:
 - 2,4,5-Trichloronitrobenzene
 - Anhydrous potassium fluoride (KF)
 - Phase transfer catalyst (e.g., a quaternary ammonium compound)
 - Solvent (e.g., tetramethyl sulfone)
- Methodology:
 - Combine 2,4,5-trichloronitrobenzene, anhydrous potassium fluoride, and the phase transfer catalyst in a suitable solvent within a reaction vessel.[7]
 - Heat the reaction mixture, for instance, to 170-180 °C, for a prolonged period (e.g., 19 hours) to facilitate the nucleophilic aromatic substitution.[7][8]
 - Monitor the reaction's progress using appropriate analytical techniques like gas chromatography (GC).
 - Upon completion, the intermediate product, 2,4-difluoro-5-chloronitrobenzene, is isolated from the reaction mixture, often through steam distillation.[7][8]

Step 2: Catalytic Hydrogenation to Yield **2,4-Difluoroaniline**

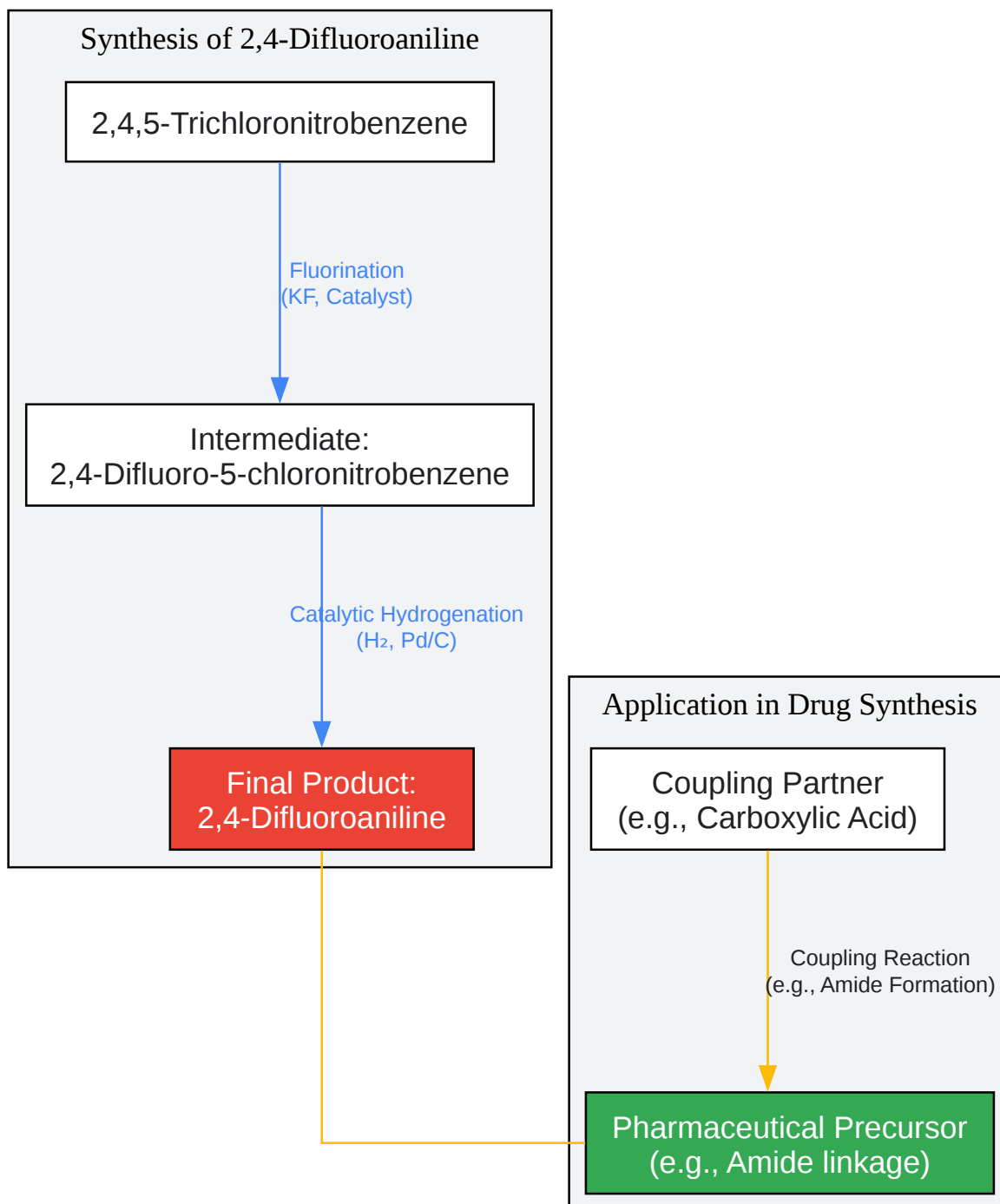
The intermediate is then converted to the final product through reduction of the nitro group and hydrogenolysis of the remaining chlorine atom.[9]

- Materials:
 - 2,4-Difluoro-5-chloronitrobenzene (from Step 1)
 - Hydrogenation catalyst (e.g., 5% Palladium on Carbon)[7][8][9]
 - Sodium Acetate
 - Methanol (as solvent)

- Hydrogen gas (H₂)
- Methodology:
 - Dissolve 2,4-difluoro-5-chloronitrobenzene and sodium acetate in methanol in a high-pressure hydrogenation apparatus.[8][10]
 - Add the 5% palladium on carbon catalyst to the solution.[8][9]
 - Pressurize the reactor with hydrogen gas and maintain vigorous stirring. The reaction may be heated to 50-70 °C to facilitate the conversion.[7][8]
 - The reaction proceeds as the nitro group is reduced to an amine and the C-Cl bond is cleaved.
 - After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite).[9][10]
 - The final product, **2,4-Difluoroaniline**, is isolated by removing the solvent and purified via vacuum distillation.[9][11]

Applications in Drug Development & Logical Workflow

2,4-Difluoroaniline is a crucial building block in medicinal chemistry.[12] Its structure is incorporated into numerous active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents.[1] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.[10] The diagram below illustrates a generalized workflow from a starting material to **2,4-Difluoroaniline** and its subsequent use in the synthesis of a pharmaceutical precursor.



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Caption: Synthetic pathway of **2,4-Difluoroaniline** and its application as a building block.

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